20-trifluoro Leukotriene B4

Descripción general

Descripción

20-trifluoro Leukotriene B4: is a synthetic analog of leukotriene B4, a potent eicosanoid lipid mediator derived from arachidonic acid. This compound is known for its chemoattractant capabilities and resistance to ω-oxidation, making it a valuable tool in scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 20-trifluoro Leukotriene B4 involves the use of 20,20,20-trifluoroarachidonic acid as a precursor. The process includes several steps of chemical reactions, such as hydroxylation and oxidation, to achieve the desired structure .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 20-trifluoro Leukotriene B4 can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can occur, although they are less common.

Substitution: The compound can participate in substitution reactions, especially involving the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Conditions often involve the use of nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed:

Oxidation: Products include various oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Research

Mechanism of Action

20-TF-LTB4 mimics the actions of LTB4 due to its structural similarities, binding to specific receptors on immune cells such as neutrophils. This interaction triggers cellular responses that are crucial for inflammation and immune response modulation .

Stability and Activity

Unlike LTB4, which is rapidly metabolized, 20-TF-LTB4 demonstrates significant metabolic stability. Studies have shown that it maintains chemotactic activity comparable to LTB4 while exhibiting reduced oxidative response capabilities . This stability allows for prolonged studies of leukotriene signaling pathways in various biological systems.

Inflammatory Response Studies

Chemotaxis and Neutrophil Activation

Research indicates that 20-TF-LTB4 is as effective as LTB4 in promoting chemotaxis and adhesion in human neutrophils. However, it shows only about 11% of LTB4's ability to induce oxidative responses . This property makes it a useful tool for investigating the role of leukotrienes in inflammatory diseases such as asthma and rheumatoid arthritis.

Case Study: Neutrophil Function

In a study examining the effects of 20-TF-LTB4 on neutrophil functions, it was found that this compound could effectively enhance calcium mobilization and aggregatory responses in neutrophils, similar to natural LTB4 . These findings suggest its potential utility in understanding leukocyte behavior during inflammatory processes.

Environmental and Toxicological Research

Biomarker for Environmental Impact

Leukotrienes, including 20-TF-LTB4, serve as biomarkers for assessing the impact of environmental factors on biological systems. Their levels can indicate inflammatory responses to pollutants or toxins, making them relevant in toxicological studies .

Synthesis and Analytical Applications

Synthetic Pathways

The synthesis of 20-TF-LTB4 typically involves multi-step organic reactions, including the transformation of fluorinated arachidonic acid derivatives into leukotriene analogs . This synthetic approach allows researchers to produce stable analogs for various experimental applications.

Analytical Techniques

The identification and quantification of 20-TF-LTB4 can be achieved through advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), ensuring accurate analysis in experimental settings .

Comparative Analysis with Other Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Leukotriene B4 | No fluorine substitutions | Natural product involved in inflammatory responses |

| 5-Hydroxy-Leukotriene B4 | Hydroxyl group at C-5 | Regulates vascular permeability |

| 12-Hydroxy-Leukotriene B4 | Hydroxyl group at C-12 | Involved in bronchoconstriction |

| 20-Methyl-Leukotriene B4 | Methyl group at C-20 | Modulates similar pathways but with different effects |

| 20-Trifluoro Leukotriene B4 | Trifluoromethyl substitution | Enhanced metabolic stability; altered interaction profiles |

The trifluoromethyl substitution distinguishes 20-TF-LTB4 from other leukotrienes, enhancing its stability and modifying its interaction with biological systems.

Mecanismo De Acción

20-trifluoro Leukotriene B4 exerts its effects by interacting with G protein-coupled receptors, specifically the BLT1 receptor. This interaction leads to the activation of various signaling pathways that mediate inflammatory responses and immune cell recruitment .

Comparación Con Compuestos Similares

Leukotriene B4: The parent compound, known for its potent inflammatory properties.

3-thia-Leukotriene B4: A sulfur-containing analog with similar biological activities.

3-thia-20,20,20-trifluoro-Leukotriene B4: Another analog with trifluoromethyl substitution.

Uniqueness: 20-trifluoro Leukotriene B4 is unique due to its resistance to ω-oxidation and its potent chemoattractant capabilities, making it a valuable tool in both research and potential therapeutic applications .

Actividad Biológica

20-Trifluoro Leukotriene B4 (20CF3-LTB4) is a synthetic analog of leukotriene B4 (LTB4), characterized by the substitution of three fluorine atoms at the 20-position of the molecule. This modification enhances its metabolic stability and alters its biological activity compared to the parent compound. The compound has garnered attention due to its significant roles in modulating immune responses and inflammatory processes.

The molecular formula for 20CF3-LTB4 is . The trifluoromethyl substitution not only increases stability but also modifies its interaction with biological systems, resulting in distinct pharmacological effects compared to LTB4.

Research indicates that 20CF3-LTB4 retains potent chemotactic properties similar to LTB4. It binds to specific receptors on immune cells, particularly neutrophils, triggering their migration towards sites of inflammation. However, the introduction of the trifluoromethyl group alters its biological activity profile, particularly in terms of oxidative responses and degranulation activities.

Key Findings:

- Chemotaxis : 20CF3-LTB4 is as potent as LTB4 in inducing chemotaxis in human neutrophils, with an effective concentration (EC50) of approximately 3 nM .

- Calcium Mobilization : Both compounds induce a rapid increase in cytosolic calcium concentrations, indicating a similar mechanism for initiating cellular responses .

- Degranulation : In contrast to LTB4, which promotes degranulation, 20CF3-LTB4 exhibits partial agonist activity for chemotaxis but acts as an antagonist for degranulation, suggesting differential receptor coupling for these functions .

Comparative Biological Activity Table

| Compound | Chemotactic Activity | Degranulation Activity | Calcium Response | Stability |

|---|---|---|---|---|

| Leukotriene B4 (LTB4) | High | High | Rapid | Moderate |

| 20-Trifluoro LTB4 | High | Low (Antagonist) | Rapid | High |

Case Studies and Research Findings

-

Neutrophil Response Study :

A study evaluated the effects of 20CF3-LTB4 on human neutrophils. It was found that while it was equipotent to LTB4 as a chemoattractant, it produced only about 50% of LTB4's maximal degranulation activity . The study highlighted that the hydrogen atoms at C-20 are critical for intrinsic chemotactic and degranulation activities. -

Inflammatory Response Modulation :

Another investigation focused on the role of leukotrienes in inflammatory diseases. It was noted that 20CF3-LTB4 could modulate immune responses effectively, making it a potential therapeutic agent in conditions characterized by excessive inflammation . -

Fluorinated Compounds in Pharmacology :

A broader review on organofluorine compounds discussed the implications of fluorinated leukotrienes in drug design, emphasizing how modifications like those seen in 20CF3-LTB4 can lead to enhanced pharmacological profiles and reduced metabolic degradation .

Propiedades

IUPAC Name |

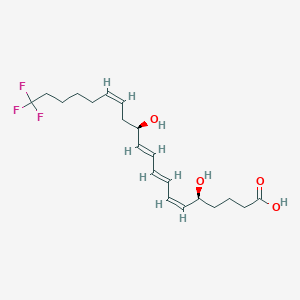

(5S,6Z,8E,10E,12R,14Z)-20,20,20-trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29F3O4/c21-20(22,23)16-9-5-1-2-6-11-17(24)12-7-3-4-8-13-18(25)14-10-15-19(26)27/h2-4,6-8,12-13,17-18,24-25H,1,5,9-11,14-16H2,(H,26,27)/b4-3+,6-2-,12-7+,13-8-/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIRCSCMMMEEDI-QAASZIRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(F)(F)F)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(F)(F)F)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115178-97-7 | |

| Record name | 20-Trifluoromethylleukotriene B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115178977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.